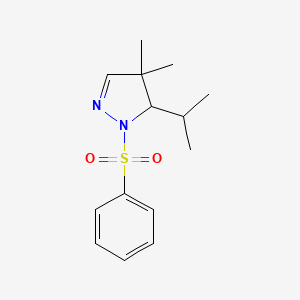![molecular formula C8H15F4N5O B3820255 [(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea](/img/structure/B3820255.png)
[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea
Descripción general
Descripción
[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea is a synthetic organic compound characterized by the presence of difluoroamino groups and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea can be achieved through a multi-step process involving the introduction of difluoroamino groups and the formation of the urea linkage. One possible synthetic route is as follows:
Step 1: Synthesis of 6,6-bis(difluoroamino)heptan-3-one through the reaction of heptan-3-one with difluoroamine under acidic conditions.
Step 2: Conversion of 6,6-bis(difluoroamino)heptan-3-one to 6,6-bis(difluoroamino)heptan-3-ylideneamine via a condensation reaction with an appropriate amine.
Step 3: Formation of this compound by reacting 6,6-bis(difluoroamino)heptan-3-ylideneamine with urea under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The difluoroamino groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler amines and urea derivatives.
Substitution: The difluoroamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroamino-oxidized derivatives.
Reduction: Formation of amine and urea derivatives.
Substitution: Formation of substituted heptan-3-ylideneamino urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of [(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroamino groups may play a crucial role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea can be compared with other compounds containing difluoroamino groups or urea moieties:
Similar Compounds: 6,6-bis(difluoroamino)heptan-3-one, difluoroamino-substituted ureas.
Uniqueness: The presence of both difluoroamino groups and a urea linkage in this compound makes it unique, potentially offering a combination of properties not found in other compounds.
Propiedades
IUPAC Name |
[(E)-6,6-bis(difluoroamino)heptan-3-ylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F4N5O/c1-3-6(14-15-7(13)18)4-5-8(2,16(9)10)17(11)12/h3-5H2,1-2H3,(H3,13,15,18)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKZGYAGHRTRB-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)N)CCC(C)(N(F)F)N(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)N)/CCC(C)(N(F)F)N(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)






![3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)



![4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid](/img/structure/B3820249.png)

![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820264.png)
